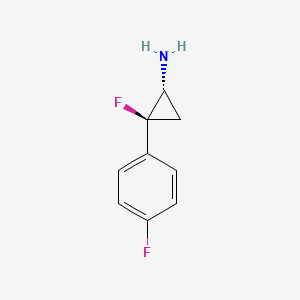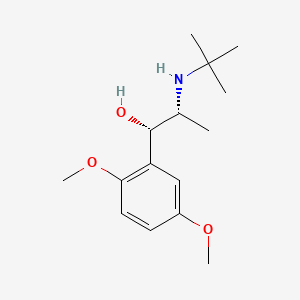![molecular formula C46H59N11O7 B10847575 cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Pro]](/img/structure/B10847575.png)
cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Pro]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C[Nle-Pro-D-Nal(2’)-Arg-Trp-Glu]-NH2 is a cyclic peptide derivative of the alpha-melanocyte-stimulating hormone (alpha-MSH). It is designed to target the human melanocortin-3 receptor (hMC3R) and human melanocortin-5 receptor (hMC5R).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C[Nle-Pro-D-Nal(2’)-Arg-Trp-Glu]-NH2 involves the use of solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The cyclic structure is achieved through the formation of a lactam bridge between the alpha-amino group of Proline and the epsilon-amino group of Lysine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
C[Nle-Pro-D-Nal(2’)-Arg-Trp-Glu]-NH2: undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can modify the disulfide bonds within the peptide structure.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the arginine and glutamic acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or nucleophiles under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Oxindole derivatives of tryptophan.
Reduction: Reduced forms of disulfide bonds.
Substitution: Modified peptide chains with substituted side chains.
Scientific Research Applications
C[Nle-Pro-D-Nal(2’)-Arg-Trp-Glu]-NH2: has a wide range of scientific research applications:
Chemistry: Used as a biochemical tool to study receptor-ligand interactions and peptide stability.
Biology: Investigated for its role in modulating melanocortin receptors, which are involved in various physiological processes.
Medicine: Explored for potential therapeutic applications in treating conditions such as obesity, sexual dysfunction, and type 2 diabetes.
Industry: Utilized in the development of peptide-based drugs and as a model compound for studying peptide synthesis and modification
Mechanism of Action
The compound exerts its effects by binding to the melanocortin receptors, particularly hMC3R and hMC5R. This binding activates G proteins, which in turn stimulate adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in various downstream effects, including modulation of energy homeostasis, somatic growth, and circadian rhythm regulation .
Comparison with Similar Compounds
C[Nle-Pro-D-Nal(2’)-Arg-Trp-Glu]-NH2: is unique due to its specific cyclic structure and high selectivity for hMC3R and hMC5R. Similar compounds include:
- C[Nle-Arg-D-Nal(2’)-Arg-Trp-Glu]-NH2
- C[Nle-Gln-D-Nal(2’)-Arg-Trp-Glu]-NH2
- C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2
- C[Nle-Val-D-Nal(2’)-Arg-Trp-Glu]-NH2
These compounds share structural similarities but differ in their amino acid sequences and receptor selectivity, highlighting the uniqueness of C[Nle-Pro-D-Nal(2’)-Arg-Trp-Glu]-NH2 .
Properties
Molecular Formula |
C46H59N11O7 |
|---|---|
Molecular Weight |
878.0 g/mol |
IUPAC Name |
3-butyl-14-[3-(diaminomethylideneamino)propyl]-11-(1H-indol-3-ylmethyl)-17-(naphthalen-2-ylmethyl)-2,5,10,13,16,19-hexaoxo-1,4,9,12,15,18-hexazabicyclo[18.3.0]tricosane-8-carboxamide |
InChI |
InChI=1S/C46H59N11O7/c1-2-3-13-35-45(64)57-22-9-16-38(57)44(63)56-36(24-27-17-18-28-10-4-5-11-29(28)23-27)42(61)54-34(15-8-21-50-46(48)49)41(60)55-37(25-30-26-51-32-14-7-6-12-31(30)32)43(62)53-33(40(47)59)19-20-39(58)52-35/h4-7,10-12,14,17-18,23,26,33-38,51H,2-3,8-9,13,15-16,19-22,24-25H2,1H3,(H2,47,59)(H,52,58)(H,53,62)(H,54,61)(H,55,60)(H,56,63)(H4,48,49,50) |
InChI Key |
QQCJWXXVYXUARZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847502.png)
![c[YYDEKLEE]-NH2](/img/structure/B10847506.png)
![c[YYDEGLEE]-NH2](/img/structure/B10847509.png)

![N-Cycloheptyl-2-[4-(cyclopentylamino)piperidine-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B10847532.png)
![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp]](/img/structure/B10847540.png)

![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu]](/img/structure/B10847545.png)
![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Val]](/img/structure/B10847549.png)


![cyclo[DL-Asp-DL-Glu-DL-Lys-DL-Leu-DL-Glu-DL-gGlu(NH2)(NH2)-DL-Tyr-DL-Tyr]](/img/structure/B10847570.png)
![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Nle]](/img/structure/B10847577.png)
![[(1R,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847585.png)
